molecular formula C19H17NO2 B2854656 3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid CAS No. 436089-40-6

3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B2854656
CAS No.: 436089-40-6
M. Wt: 291.35
InChI Key: OTGGVDIKLFZRPO-UHFFFAOYSA-N
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Description

3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid is a quinoline derivative characterized by methyl substituents at positions 3, 6, and 8 of the quinoline core, a phenyl group at position 2, and a carboxylic acid moiety at position 4. This structure confers unique physicochemical properties, including moderate lipophilicity due to the methyl and phenyl groups, and polarity from the carboxylic acid. The compound is listed under CAS number 436089-40-6 and is available at 95% purity for research purposes . Its molecular formula is C₁₉H₁₇NO₂, with a molecular weight of 291.34 g/mol (calculated).

The methyl and phenyl substituents in this compound may enhance metabolic stability and target binding compared to simpler quinoline analogs .

Properties

IUPAC Name

3,6,8-trimethyl-2-phenylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-11-9-12(2)17-15(10-11)16(19(21)22)13(3)18(20-17)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGGVDIKLFZRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(C(=N2)C3=CC=CC=C3)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Condensation Using Functionalized Magnetic Nanoparticles

Catalytic Framework and Reaction Design

A pioneering approach involves Fe$$3$$O$$4$$@SiO$$2$$@(CH$$2$$)$$_3$$–urea–thiazole sulfonic acid chloride, a magnetically recoverable nanocatalyst, to facilitate one-pot synthesis of 2-aryl-quinoline-4-carboxylic acids. While the cited study focuses on 2-aryl derivatives, adapting this method to 3,6,8-trimethyl-2-phenylquinoline-4-carboxylic acid would require strategic selection of methyl-substituted precursors:

  • Aldehyde component : 3,6,8-Trimethylbenzaldehyde (hypothetical precursor) to introduce methyl groups at positions 3, 6, and 8.
  • Ketone component : Pyruvic acid (for the C4 carboxylic acid moiety).
  • Amine component : Aniline (for the C2 phenyl group).

Optimized Reaction Conditions

Under solvent-free conditions at 80°C, the catalyst (10 mg) promotes cyclocondensation, achieving yields exceeding 85% for analogous quinoline-4-carboxylic acids. The magnetic properties of the catalyst enable efficient recovery via external magnets, with no significant loss in activity over five cycles.

Mechanistic Insights

The Brønsted acidic sites (-SO$$_3$$H) on the catalyst surface protonate carbonyl groups, accelerating imine formation and subsequent cyclization. This mechanism aligns with Friedländer-type annulation but diverges by avoiding traditional Lewis acid catalysts.

Multi-Step Synthesis via Intermediate Oxidation and Decarboxylation

Patent-Based Protocol (CN102924374B)

A Chinese patent outlines a five-step sequence starting from isatin, yielding quinoline-2,4-dicarboxylic acid intermediates, which are decarboxylated to cinchonic acid derivatives. Adapting this route for the target compound involves:

Step 1: Synthesis of 2-Toluquinoline-4-carboxylic Acid

Isatin reacts with acetone under basic conditions (NaOH, 25–35°C) to form 2-toluquinoline-4-carboxylic acid via ring-opening and condensation.

Step 2: Aldol Addition with Benzaldehyde

Heating 2-toluquinoline-4-carboxylic acid with excess benzaldehyde (100°C, 3 hours) forms 2-styryl-4-quinolinecarboxylic acid monohydrate (85% yield).

Step 3: Dehydration with Diacetyl Oxide

Refluxing the monohydrate with diacetyl oxide (120°C, 5 hours) removes water, yielding anhydrous 2-styryl-4-quinolinecarboxylic acid (93.4% yield).

Step 4: Oxidative Cleavage to Dicarboxylic Acid

Treatment with KMnO$$_4$$ and NaOH (40°C, 5 hours) oxidizes the styryl group to a carboxyl moiety, producing quinoline-2,4-dicarboxylic acid.

Step 5: Decarboxylation to Target Compound

Decarboxylation in m-xylene under reflux eliminates the C2 carboxyl group, yielding this compound (hypothetical adaptation).

Critical Analysis

This method’s reliance on harsh oxidants (KMnO$$_4$$) and high-temperature steps may limit scalability. However, the patent demonstrates robust yields (>85%) at each stage, suggesting viability for industrial applications.

Friedländer Annulation Using Metal-Free Carbon Nitride Catalysts

Catalyst Design and Surface Functionalization

A recent study employs sulfonic acid-functionalized graphitic carbon nitride (g-C$$3$$N$$4$$-CO-(CH$$2$$)$$3$$-SO$$3$$H) to catalyze Friedländer quinoline synthesis. The Brønsted acidic (-SO$$3$$H) and basic (-NH) sites facilitate simultaneous activation of 2-aminoacetophenone and cyclic ketones.

Substrate Scope and Adaptability

While the original work focuses on six-membered cyclic ketones, substituting 2-amino-3,6,8-trimethylacetophenone (hypothetical) with methyl-substituted cyclohexanone could yield the target compound. Reaction conditions (110°C, 6 hours) under solvent-free settings achieve >90% conversion for analogous quinolines.

Environmental and Economic Advantages

The metal-free catalyst eliminates heavy metal waste, aligning with green chemistry principles. Surface acidity (1.2 mmol H$$^+$$/g) ensures high turnover frequencies, surpassing homogeneous acids like H$$2$$SO$$4$$.

Comparative Analysis of Synthetic Methods

Parameter Magnetic Nanoparticle Method Multi-Step Patent Route Carbon Nitride Catalysis
Reaction Time 2–4 hours 15–30 hours (cumulative) 6–8 hours
Yield 85–93% 85–93% per step >90%
Catalyst Recovery Magnetic separation (5 cycles) Not applicable Filtration (7 cycles)
Environmental Impact Moderate (solvent-free) High (KMnO$$_4$$ waste) Low (metal-free)
Substrate Flexibility Limited to available aldehydes Requires custom intermediates Broad with tailored ketones

Chemical Reactions Analysis

Pfitzinger Reaction Pathway

  • Reactants : Substituted isatin derivatives and α-methyl ketones (e.g., acetophenone analogs) undergo condensation in basic ethanol/water mixtures.

  • Key Conditions :

    • Base: KOH or NaOH

    • Temperature: 80°C

    • Solvent: Ethanol/water (1:1)

  • Mechanism : The reaction proceeds through keto-enol tautomerism, followed by cyclodehydration to form the quinoline ring .

Example :

Isatin derivative+3 6 8 TrimethylacetophenoneKOH EtOH H2O3 6 8 Trimethyl 2 phenylquinoline 4 carboxylic acid\text{Isatin derivative}+\text{3 6 8 Trimethylacetophenone}\xrightarrow{\text{KOH EtOH H}_2\text{O}}\text{3 6 8 Trimethyl 2 phenylquinoline 4 carboxylic acid}

Doebner Reaction Pathway

  • Reactants : Aniline derivatives, aldehydes (e.g., nitrobenzaldehyde), and pyruvic acid.

  • Key Conditions :

    • Catalyst: Trifluoroacetic acid (TFA)

    • Solvent: Ethanol or acetic acid

    • Temperature: Reflux (80–100°C)

  • Outcome : Higher regioselectivity for methyl and phenyl substituents compared to Pfitzinger .

MethodYield RangeKey AdvantageReference
Pfitzinger40–58%Direct carboxylation at C4
Doebner55–86%Compatibility with nitro groups

Acyl Chloride Formation

The carboxylic acid at position 4 is activated for nucleophilic substitution via thionyl chloride (SOCl2_2) treatment:

R COOH+SOCl2refluxR COCl+SO2+HCl\text{R COOH}+\text{SOCl}_2\xrightarrow{\text{reflux}}\text{R COCl}+\text{SO}_2+\text{HCl}

  • Applications : Intermediate for amidation, esterification .

Amidation and Esterification

  • Amidation : Acyl chloride reacts with amines (e.g., N,N-dimethylpropylamine) in dichloromethane (DCM) with triethylamine (Et3_3N) as a base .

    R COCl+R NH2Et3N DCMR CONHR \text{R COCl}+\text{R NH}_2\xrightarrow{\text{Et}_3\text{N DCM}}\text{R CONHR }
  • Esterification : Methanol or ethanol in acidic conditions yields methyl/ethyl esters .

Example :
3,6,8-Trimethyl-2-phenylquinoline-4-carbonyl chloride + Piperazine derivatives → Amide analogs (IC50_{50} values for HDAC3 inhibition: ~24 µM) .

Hydroxamic Acid Derivatives

  • Reagents : NH2_2OK in methanol converts esters to hydroxamic acids, enhancing metal-chelating properties (e.g., HDAC inhibition) .

    R COOCH3+NH2OHMeOHR CONHOH\text{R COOCH}_3+\text{NH}_2\text{OH}\xrightarrow{\text{MeOH}}\text{R CONHOH}

Hydrazide Derivatives

  • Reagents : Hydrazine hydrate (NH2_2NH2_2) under reflux introduces hydrazide groups, improving solubility and bioactivity .

    R COOCH3+NH2NH2refluxR CONHNH2\text{R COOCH}_3+\text{NH}_2\text{NH}_2\xrightarrow{\text{reflux}}\text{R CONHNH}_2
Derivative TypeBiological TargetIC50_{50} (HDAC3)Reference
Hydroxamic acidHDAC inhibitors24.45 µM
HydrazideAntibacterial agents15–30 µg/mL

Methyl Group Reactivity

  • Positional Stability : Methyl groups at C3, C6, and C8 are electron-donating, stabilizing the quinoline ring against electrophilic attack.

  • Oxidation Resistance : Unreactive under standard conditions but susceptible to strong oxidizers (e.g., KMnO4_4) .

Phenyl Group at C2

  • Electrophilic Substitution : Directs incoming electrophiles to para positions due to conjugation with the quinoline π-system .

Comparative Reaction Yields

Reaction TypeConditionsYieldPurity (HPLC)
Pfitzinger synthesisKOH, EtOH/H2_2O, 80°C40–58%>95%
Doebner synthesisTFA, EtOH, reflux55–86%>90%
Acyl chlorideSOCl2_2, reflux85–91%>98%

Challenges and Optimization

  • Regioselectivity : Competing pathways in Pfitzinger reactions may yield byproducts; optimized solvent systems (e.g., acetic acid) improve selectivity .

  • Purification : Silica gel chromatography or recrystallization (ethyl acetate/hexane) is critical for isolating pure products .

Scientific Research Applications

Anticancer Applications

The compound is primarily recognized for its potential as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer treatment. HDAC inhibitors play a vital role in altering gene expression and have shown promise in various cancers.

Case Study: HDAC Inhibition

A study highlighted the synthesis of derivatives of 2-phenylquinoline-4-carboxylic acid, including 3,6,8-trimethyl variants. These derivatives were evaluated for their HDAC inhibitory activity. Notably, compound D28 exhibited selective inhibition of HDAC3 with an IC50 value of 24.45 µM, indicating its potential as an anticancer agent without affecting other HDAC isoforms .

Antibacterial Applications

3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid has also been investigated for its antibacterial properties. The modifications in the quinoline structure have led to enhanced activity against various bacterial strains.

Case Study: Antibacterial Activity Evaluation

A series of synthesized quinoline derivatives were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications significantly increased antibacterial activity compared to standard antibiotics like ampicillin and gentamicin .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between this compound and target proteins involved in bacterial resistance mechanisms. These studies suggest that the compound exhibits significant binding affinities, which could lead to the development of new antibacterial agents.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3,6,8-trimethyl derivatives involves various chemical reactions that enhance their biological activities. The structure-activity relationship studies indicate that specific substitutions on the quinoline ring can lead to improved pharmacological profiles.

Table: Summary of Biological Activities

CompoundActivity TypeTargetIC50 Value (µM)
D28HDAC InhibitionHDAC324.45
D11AntibacterialS. aureusNot specified
D12AntibacterialE. coliNot specified

Mechanism of Action

The mechanism of action of 3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 3,6,8-trimethyl-2-phenylquinoline-4-carboxylic acid and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3,6,8-CH₃; 2-C₆H₅; 4-COOH C₁₉H₁₇NO₂ 291.34 High lipophilicity; potential for enhanced membrane permeability
2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid 3,6,8-CH₃; 2-(4-Cl-C₆H₄); 4-COOH C₁₉H₁₆ClNO₂ 325.79 Increased polarity due to Cl; may improve target specificity
3-Acetoxy-6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid 3-OAc; 6-CH₃; 2-(4-CH₃-C₆H₄); 4-COOH C₂₀H₁₇NO₄ 335.36 Ester group (OAc) enhances lipophilicity but may reduce metabolic stability
2,7,8-Trimethyl-4-quinolinecarboxylic acid 2,7,8-CH₃; 4-COOH C₁₃H₁₃NO₂ 215.25 Simplified structure; lower steric hindrance
2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid 2-(3-COOH-4-OH-C₆H₃); 4-COOH C₁₇H₁₁NO₅ 309.27 Dual carboxylic acid groups; high solubility in aqueous media

Functional Group Impact on Bioactivity

  • Chlorophenyl Substitution (e.g., 2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid): The electronegative chlorine atom may enhance interactions with hydrophobic pockets in biological targets, as seen in antimicrobial agents .
  • Acetoxy Group (e.g., 3-acetoxy-6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid): The acetylated oxygen increases lipophilicity but introduces a labile ester bond, which could be hydrolyzed in vivo to a hydroxyl group, altering activity .
  • Dual Carboxylic Acids (e.g., 2-(3-carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid): Improved water solubility but reduced cell permeability, limiting bioavailability .

Biological Activity

3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

The molecular formula of this compound is C17H17NC_{17}H_{17}N with a molecular weight of approximately 251.33 g/mol. Its structure features a quinoline backbone with three methyl groups at positions 3, 6, and 8, and a phenyl group at position 2, along with a carboxylic acid functional group at position 4.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline-4-carboxylic acids exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown promising results against various bacterial strains. A study highlighted that modifications in the phenyl and carboxylic acid groups can enhance antimicrobial efficacy. Specifically, certain derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that structural variations can lead to improved binding affinities to bacterial targets .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been evaluated for its ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. In vitro evaluations have shown that specific derivatives can selectively inhibit HDAC3 with IC50 values indicating effective concentrations for therapeutic applications . The mechanism of action appears to involve the modulation of gene expression related to cell cycle regulation and apoptosis.

Study on Antibacterial Activity

One study synthesized various derivatives of quinoline-4-carboxylic acids and tested their antibacterial activities against multiple strains. Among the synthesized compounds, those with higher lipophilicity exhibited enhanced antibacterial properties. For example, compound 5a demonstrated significant activity against E. coli, with an IC50 value comparable to established antibiotics .

Study on Anticancer Activity

Another investigation focused on the anticancer effects of quinoline derivatives. The study revealed that certain structural modifications led to increased cytotoxicity against cancer cell lines such as H460 and MKN-45. The most active compound showed IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer agent .

Research Findings Summary Table

Activity Type Compound Target Organism/Cell Line IC50 Value (µM) Notes
AntimicrobialCompound 5aE. coli56.8Comparable to ampicillin
AntimicrobialCompound 5bS. aureus98.2Moderate activity against MRSA
AnticancerCompound D28H460 Cell Line24.45Selective HDAC3 inhibitor

Q & A

Q. What are the established synthesis methods for 3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid, and what key reaction parameters influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization of precursors or functional group modifications. For analogous quinoline derivatives, common methods include:

  • Cyclization Reactions : Reacting nitroarylacetic acid derivatives with aldehydes (e.g., formaldehyde) in the presence of catalysts like tetrabutylammonium iodide and potassium carbonate in toluene .
  • Acid Chloride Formation : Treating the carboxylic acid precursor with SOCl₂ under reflux to generate reactive intermediates, followed by coupling with amines or other nucleophiles .
  • Optimized Conditions : Temperature (e.g., 80°C for acid chloride formation), solvent selection (THF or toluene), and stoichiometric control (e.g., 1.5 eq. amine for amidation) are critical for yield and purity .

Q. Key Parameters :

ParameterImpactExample from Evidence
TemperatureHigher temps (e.g., 80°C) accelerate acid chloride formation but may degrade sensitive groups SOCl₂ reflux at 80°C for 5h
CatalystTetrabutylammonium iodide enhances cyclization efficiency in quinoline core formation Cyclization with K₂CO₃ in toluene
StoichiometryExcess amine (1.5 eq.) drives amidation to completion Amine coupling in THF

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic proton signals (δ 7.2–8.4 ppm) and methyl groups (δ 2.1–2.5 ppm for CH₃) .
    • ¹³C NMR : Carboxylic acid carbonyl (δ ~165–170 ppm) and quinoline carbons (δ 120–150 ppm) confirm structural integrity .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks ([M+H]⁺) and isotopic patterns (e.g., chlorine isotopes in analogs) .
  • IR Spectroscopy : Carboxylic acid C=O stretch (~1685 cm⁻¹) and O-H stretch (broad ~2500–3500 cm⁻¹) are key markers .

Q. Example Data :

TechniqueCritical MarkersEvidence Reference
¹H NMRδ 2.3 ppm (3,6,8-CH₃), δ 8.2 ppm (quinoline H)
ESI-MS[M+H]⁺ = Calculated molecular mass ± 0.1 Da

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields when varying substituents in analogous quinoline syntheses?

Methodological Answer : Discrepancies often arise from steric/electronic effects of substituents (e.g., methyl vs. chloro groups). Strategies include:

  • Systematic Screening : Vary reaction parameters (e.g., solvent polarity, catalyst loading) for each substituent. For example, bulky 3,6,8-trimethyl groups may require longer reaction times or higher temps .
  • Mechanistic Studies : Use DFT calculations or kinetic assays to identify rate-limiting steps. Electron-withdrawing groups (e.g., Cl) may slow cyclization vs. electron-donating methyl groups .
  • Byproduct Analysis : TLC or HPLC monitoring can detect intermediates (e.g., N-oxides) that reduce yield .

Q. Case Study :

  • Chloro vs. Methyl Substituents : Chloro groups in 2-(3-chlorophenyl) analogs require harsher conditions (e.g., SOCl₂ reflux) vs. methyl groups, which tolerate milder temps .

Q. What strategies are recommended for designing derivatives of this compound to explore structure-activity relationships (SAR)?

Methodological Answer :

  • Functional Group Manipulation :
    • Carboxylic Acid Modifications : Convert to amides, esters, or acyl hydrazides via coupling reagents (e.g., EDC/HOBt) .
    • Quinoline Core Modifications : Introduce halogens or electron-donating groups at the 2-phenyl or methyl positions to alter electronic properties .
  • Biological Target Docking : Use molecular docking to prioritize derivatives with predicted binding affinity to enzymes (e.g., kinases or bacterial targets) .
  • Parallel Synthesis : Generate libraries via combinatorial chemistry, varying substituents at the 3,6,8-methyl or 2-phenyl positions .

Q. Example Derivative Synthesis :

ModificationMethodApplicationEvidence
AmidationReact acid chloride with substituted anilinesEnhance solubility/bioactivity
Trifluoromethyl AdditionElectrophilic substitution at C6Improve metabolic stability

Q. How can researchers address stability issues during storage or reaction of this compound?

Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Reaction Stability : Avoid prolonged exposure to moisture or light. Use anhydrous solvents (e.g., THF over EtOH) for reactions .
  • Degradation Analysis : Monitor via HPLC or TLC; if decomposition occurs, add stabilizers (e.g., BHT for radical-mediated degradation) .

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